molecular formula C24H35NO3 B12790134 Temiverine, (R)- CAS No. 189577-06-8

Temiverine, (R)-

Cat. No.: B12790134
CAS No.: 189577-06-8
M. Wt: 385.5 g/mol
InChI Key: DMEPDNFRHUGNPT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temiverine, (R)- is a synthetic anticholinergic agent with dual pharmacological actions: muscarinic receptor antagonism and calcium channel inhibition. It is primarily studied for its efficacy in inhibiting detrusor muscle contractions in the urinary bladder, making it a candidate for treating overactive bladder (OAB) syndromes . The (R)-enantiomer is pharmacologically active, distinguishing it from its stereoisomers in terms of potency and selectivity. Structurally, Temiverine is a benzeneacetic acid ester derivative with a cyclohexyl-hydroxy group and a diethylamino-substituted butynyl chain (molecular formula: C₂₄H₃₆ClNO₃; molecular weight: 422 g/mol) . Its active metabolite, RCC-36, contributes significantly to its therapeutic effects .

Properties

CAS No.

189577-06-8

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3/t24-/m0/s1

InChI Key

DMEPDNFRHUGNPT-DEOSSOPVSA-N

Isomeric SMILES

CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of Temiverine, ®- involves several steps. One common synthetic route includes the esterification of benzeneacetic acid with a diethylamino-substituted butynyl alcohol. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Temiverine, ®- undergoes various chemical reactions, including:

    Oxidation: Temiverine, ®- can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert Temiverine, ®- into its corresponding alcohols or amines.

    Substitution: Temiverine, ®- can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Temiverine, ®- has several scientific research applications:

Mechanism of Action

Temiverine, ®- exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action helps to reduce bladder muscle contractions, providing relief from overactive bladder symptoms. The molecular targets involved include the muscarinic acetylcholine receptor M3 and the voltage-gated calcium channels, which play crucial roles in muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Temiverine, (R)- is distinguished from other anticholinergics by its dual mechanism of action . Below is a detailed comparison with structurally or functionally related compounds:

Mechanistic Comparison

Compound Mechanism of Action Key Differentiator(s)
Temiverine, (R)- Anticholinergic + Calcium antagonism Inhibits both acetylcholine-induced and atropine-resistant contractions
Oxybutynin Anticholinergic Higher pA₂ value (greater receptor affinity) but weaker calcium antagonism
Atropine Anticholinergic No calcium antagonism; minimal suppression of maximum contractile responses
Tolterodine Anticholinergic Lacks calcium antagonism; similar efficacy to oxybutynin in receptor blockade
RCC-36 (Metabolite) Anticholinergic + Calcium antagonism Comparable potency to oxybutynin but stronger calcium inhibition than Temiverine

Pharmacodynamic Efficacy

  • pA₂ Values (Receptor Affinity Ranking):
    Atropine (9.2) > Oxybutynin (8.5) = RCC-36 (8.5) > Temiverine (7.8) .
  • Maximum Inhibition of Contractions :
    • KCl-Induced Contractions : RCC-36 = Temiverine (95%) > Oxybutynin (85%) > Atropine (30%) .
    • Electric Field-Stimulated Contractions : Temiverine and RCC-36 achieve ~80% inhibition vs. oxybutynin (60%) .

Clinical Relevance

  • Temiverine’s calcium antagonism allows it to suppress atropine-resistant contractions , a feature absent in oxybutynin and tolterodine .
  • Compared to tolterodine and vamicamide, Temiverine exhibits broader efficacy in OAB due to its dual action but requires higher doses for equivalent anticholinergic effects .

Structural Analogues

  • Bietamiverine and Dipiproverine: Both are structurally related to Temiverine but lack its calcium antagonistic activity.

Data Tables

Table 1: Comparative Pharmacological Profiles

Parameter Temiverine, (R)- Oxybutynin Atropine RCC-36
pA₂ Value 7.8 8.5 9.2 8.5
Calcium Antagonism Yes Weak No Yes
Max Inhibition (KCl) 95% 85% 30% 95%

Table 2: Key Differentiators in Bladder Muscle Studies

Compound Atropine-Resistant Contraction Inhibition Dual Mechanism Clinical Use Scope
Temiverine, (R)- Yes (via calcium antagonism) Yes Broad (OAB, neurogenic bladder)
Oxybutynin No No Limited to OAB
Tolterodine No No OAB

Research Findings and Implications

  • Dual Action Advantage: Temiverine’s calcium antagonism enhances its utility in patients with mixed etiology bladder dysfunction, where non-cholinergic pathways contribute to hyperactivity .
  • Metabolite Contribution : RCC-36’s potency highlights the importance of hepatic metabolism in Temiverine’s efficacy, necessitating studies on pharmacokinetic variability .
  • Safety Profile : Unlike oxybutynin, Temiverine’s calcium channel effects may reduce anticholinergic side effects (e.g., dry mouth) at therapeutic doses, though this requires clinical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.